
Posenacaftor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Posenacaftor, also known as PTI-801, is a compound developed by Proteostasis Therapeutics for the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of a defective CFTR protein. This protein is crucial for the transport of chloride ions across cell membranes, and its malfunction results in the buildup of thick, sticky mucus in various organs, particularly the lungs and pancreas .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of posenacaftor involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of Key Intermediates: Initial steps involve the preparation of key intermediates through a series of reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.
Final Assembly: The final steps involve the assembly of the this compound molecule through condensation and purification processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
Posenacaftor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .
科学研究应用
Posenacaftor has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying CFTR correctors and their mechanisms.
Biology: Helps in understanding the cellular processes involved in CFTR protein folding and trafficking.
Medicine: Investigated for its potential to treat cystic fibrosis by correcting the misfolded CFTR protein.
Industry: Utilized in the development of new therapeutic agents and in drug formulation studies.
作用机制
Posenacaftor functions as a CFTR corrector. It aids in the proper folding and trafficking of the CFTR protein to the cell membrane, where it acts as a chloride channel. By correcting the misfolded CFTR protein, this compound helps restore the balance of chloride ions and water in the cells, thereby reducing the buildup of thick mucus in organs affected by cystic fibrosis .
相似化合物的比较
Posenacaftor is often compared with other CFTR modulators such as ivacaftor, tezacaftor, and elexacaftor. These compounds share similar mechanisms of action but differ in their chemical structures and specific effects on the CFTR protein:
Ivacaftor: A potentiator that enhances the activity of the CFTR protein at the cell surface.
Tezacaftor: A corrector that helps in the proper folding and trafficking of the CFTR protein.
Elexacaftor: Another corrector that works synergistically with tezacaftor and ivacaftor to improve CFTR function.
This compound is unique in its ability to correct the folding of the CFTR protein, making it a valuable addition to the existing therapies for cystic fibrosis .
属性
| PTI-801 is a novel form of oxycodone that minimizes the abuse and drug dependence that is often associated with oxycodone and other narcotic painkillers. The goal of developing PTI-801 is to ensure the safety of patients who have a legitimate medical need to treat severe chronic pain with a narcotic painkiller, and to protect the public from the consequences of abuse. | |
CAS 编号 |
615580-67-1 |
分子式 |
C27H27NO5 |
分子量 |
445.5 g/mol |
IUPAC 名称 |
8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1 |
InChI 键 |
QUDOHCFOJCNKPK-QGZVFWFLSA-N |
手性 SMILES |
CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
规范 SMILES |
CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)
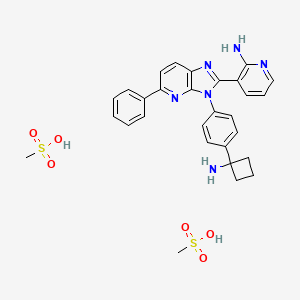

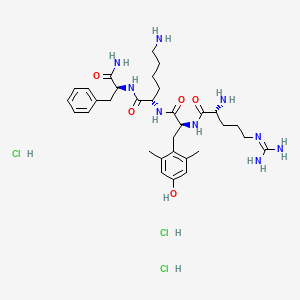
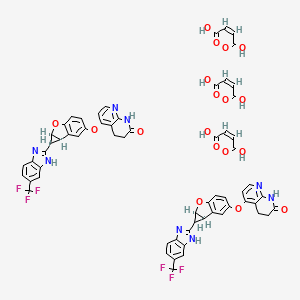
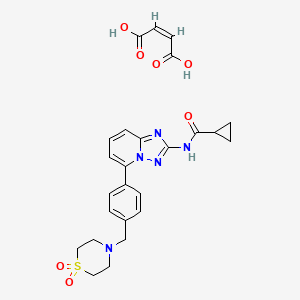
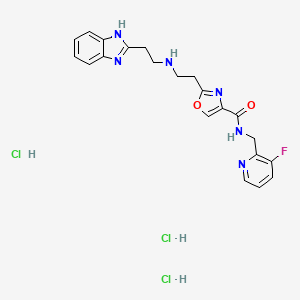

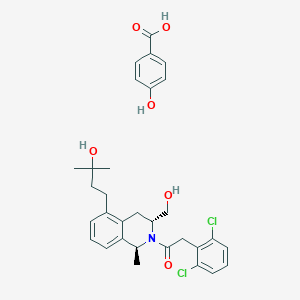

![[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate](/img/structure/B10860133.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide](/img/structure/B10860138.png)

